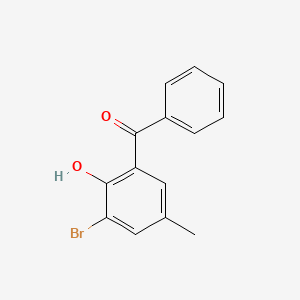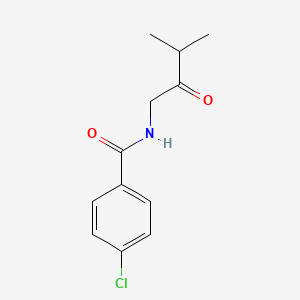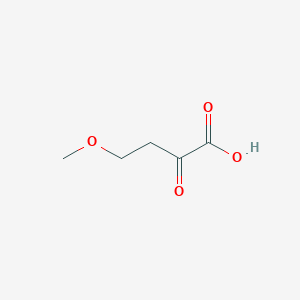![molecular formula C8H7FO3 B8678022 (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8678022.png)
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol is an organic compound that features a fluorinated benzodioxole ring attached to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of benzo[d][1,3]dioxole-4,7-dicarboxylic acid as a starting material, which is then fluorinated and subsequently reduced to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol may involve large-scale fluorination and reduction processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)carboxylic acid.
Reduction: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)methane.
Substitution: Formation of various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and other functionalized materials.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole-5-methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(7-Chlorobenzo[d][1,3]dioxol-5-yl)methanol:
(7-Bromobenzo[d][1,3]dioxol-5-yl)methanol: Similar to the chlorinated derivative but with a bromine atom.
Uniqueness
The presence of the fluorine atom in (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7FO3 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
(7-fluoro-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C8H7FO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 |
Clave InChI |
NRLUSHXBTPUYEM-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=CC(=C2)CO)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine](/img/structure/B8677947.png)









![3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B8678011.png)

![2-(3-Methylbenzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B8678039.png)
